molecular formula C12H15N3O5S B7557719 2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid

2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid

Katalognummer B7557719
Molekulargewicht: 313.33 g/mol
InChI-Schlüssel: FVESXNLADBWCPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid, also known as Furosemide, is a potent diuretic drug that is widely used in the treatment of hypertension and edema. It belongs to the class of loop diuretics and acts by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney. This leads to increased excretion of water and electrolytes, resulting in a reduction in blood volume and pressure.

Wirkmechanismus

2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid acts by inhibiting the Na+/K+/2Cl- co-transporter in the ascending limb of the loop of Henle, which leads to a decrease in the reabsorption of sodium, chloride, and water. This results in an increase in the excretion of these ions and water, leading to a reduction in blood volume and pressure.
Biochemical and Physiological Effects:
2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid has several biochemical and physiological effects, including a decrease in blood volume and pressure, an increase in urine output, and a reduction in the reabsorption of sodium, chloride, and water in the kidney. It also leads to an increase in the excretion of potassium, calcium, and magnesium ions.

Vorteile Und Einschränkungen Für Laborexperimente

2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid has several advantages for lab experiments, including its potent diuretic effect, its ability to inhibit the reabsorption of sodium and chloride ions in the kidney, and its well-established mechanism of action. However, it also has some limitations, including its potential for causing electrolyte imbalances, its variable absorption and elimination rates, and its potential for inducing ototoxicity.

Zukünftige Richtungen

There are several future directions for the research on 2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid, including the development of new formulations with improved pharmacokinetic properties, the investigation of its potential in the treatment of other medical conditions, and the exploration of its mechanism of action at the molecular level. In addition, there is a need for further studies to evaluate the long-term safety and efficacy of 2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid in different patient populations.

Synthesemethoden

The synthesis of 2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid involves the condensation of 5-sulfamoyl-1,3-dimethylpyrazole-4-carboxylic acid with furan-2-ylmethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride to yield the final product.

Wissenschaftliche Forschungsanwendungen

2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid has been extensively studied for its therapeutic potential in various medical conditions such as congestive heart failure, liver cirrhosis, and renal failure. It has also been investigated for its role in the treatment of hypertension, hypercalcemia, and hyperkalemia. In addition, 2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid has been used in the management of acute pulmonary edema, acute renal failure, and nephrotic syndrome.

Eigenschaften

IUPAC Name

2-[4-[1-(furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5S/c1-9(5-10-3-2-4-20-10)14-21(18,19)11-6-13-15(7-11)8-12(16)17/h2-4,6-7,9,14H,5,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVESXNLADBWCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NS(=O)(=O)C2=CN(N=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.